N'-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide
Description
Properties
IUPAC Name |
N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-10-7-8-13(23-2)15-16(10)26-18(19-15)21-20-17(22)14-9-24-11-5-3-4-6-12(11)25-14/h3-8,14H,9H2,1-2H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBJBLNEILDASS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NNC(=O)C3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide typically involves multiple steps:
Formation of the Benzo[d]thiazole Moiety: This step involves the reaction of 4-methoxy-7-methylbenzo[d]thiazole-2-amine with an appropriate acid chloride under basic conditions.
Coupling with Dihydrobenzo[b][1,4]dioxine: The intermediate product is then coupled with 2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to monitor reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
N’-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzo[d]thiazole moiety.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Various halides or nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N’-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its biological activity.
Biological Studies: Used in studies to understand its interaction with various biological targets.
Chemical Research: Employed in the synthesis of novel compounds for drug discovery.
Mechanism of Action
The mechanism of action of N’-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Key Observations:
This could enhance nucleophilic reactivity or π-π stacking interactions in biological systems . Fluorine substituents (e.g., 4-F, 6-F in CAS 851988-47-1) improve metabolic stability and lipophilicity, traits valuable in drug design .
Biological Activity: Insecticidal activity in benzofuran-thiazole hybrids () suggests that benzothiazole derivatives with electron-donating groups (e.g., OCH₃) may target insect nervous systems. However, the target compound’s lack of a benzofuran moiety may limit direct comparison .
Spectral Characterization
IR and NMR data from analogous compounds () provide benchmarks for structural confirmation:
Biological Activity
N'-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide is a novel compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d]thiazole moiety and a dihydrobenzo[b][1,4]dioxine core. The presence of methoxy and methyl groups contributes to its unique chemical properties, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H18N4O3S |
| Molecular Weight | 358.41 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds under controlled conditions. The synthetic route can be optimized for yield and purity using various organic solvents and catalysts.
Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.3 | Induction of apoptosis |
| HCT116 | 3.7 | Inhibition of cell cycle progression |
| HEK 293 | 8.0 | Modulation of signaling pathways |
The anticancer activity is attributed to the compound's ability to interact with key cellular targets involved in cancer cell survival and proliferation.
Anti-inflammatory Properties
This compound has also shown promise as an anti-inflammatory agent. It inhibits cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.
Case Studies
A recent study evaluated the biological activity of several derivatives related to this compound. The findings suggested that modifications in the substituents significantly affect the biological outcomes:
- Study on Antiproliferative Effects : A series of derivatives were synthesized and tested against cancer cell lines. The results indicated that specific substitutions enhanced antiproliferative activity compared to the parent compound.
- Anti-inflammatory Evaluation : Another study focused on the anti-inflammatory effects of related compounds, confirming that those with methoxy substitutions exhibited higher COX inhibition rates.
Q & A
Q. What is the optimal synthetic route for N'-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide?
- Methodological Answer : The synthesis involves multi-step organic reactions. First, construct the benzothiazole core via condensation of 2-aminothiophenol with a methoxy-substituted benzaldehyde under acidic conditions. Subsequent steps include hydrazide formation through coupling with 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid derivatives. Key intermediates should be purified via column chromatography, and reaction progress monitored by TLC (e.g., chloroform:acetone 3:1). Optimize yields by adjusting reaction time and temperature, particularly during cyclization steps .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- IR Spectroscopy : Confirm functional groups (e.g., C=O at ~1650 cm⁻¹, N-H stretches at ~3300 cm⁻¹).
- 1H/13C NMR : Assign peaks for methoxy (δ ~3.8 ppm), methyl groups (δ ~2.5 ppm), and dihydrodioxine protons (δ ~4.2–4.5 ppm).
- X-ray Diffraction : Resolve crystal structure to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .
- Elemental Analysis : Verify C, H, N, S content (±0.3% of theoretical values) .
Q. What are the solubility properties of this compound, and how can they be measured experimentally?
- Methodological Answer : Aqueous solubility (e.g., ~2 µg/mL at pH 7.4) can be determined via shake-flask method followed by HPLC-UV quantification. For non-polar solvents (e.g., DMSO, ethanol), use saturation solubility assays with gravimetric analysis. Solubility trends should be cross-validated using 1H NMR in D2O/CDCl3 mixtures to assess aggregation or micelle formation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC50 values across studies)?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, serum proteins) or compound degradation. Address this by:
- Orthogonal Assays : Compare enzyme inhibition (e.g., fluorogenic substrates) with cell-based viability assays (MTT/XTT).
- Stability Studies : Use LC-MS to monitor compound integrity under assay conditions (e.g., 37°C, 5% CO2).
- Standardized Protocols : Include positive controls (e.g., doxorubicin for cytotoxicity) and normalize data to account for batch-to-batch variability .
Q. What strategies optimize reaction yields in multi-step synthesis, particularly for large-scale preparation?
- Methodological Answer :
- Continuous Flow Reactors : Enhance scalability for steps like benzothiazole cyclization, reducing side-product formation.
- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to improve efficiency.
- In Situ Monitoring : Use inline FTIR or Raman spectroscopy to track intermediate formation and adjust stoichiometry dynamically .
Q. How can regioselectivity in nucleophilic substitution reactions of this compound be studied and controlled?
- Methodological Answer :
- Computational Modeling : Employ DFT calculations (e.g., Gaussian 16) to predict electrophilic centers (e.g., fluorine at C4 of benzothiazole).
- Kinetic Isotope Effects : Use deuterated analogs to probe transition states during substitution.
- Directed Metalation : Introduce directing groups (e.g., -OMe) to steer reactivity toward specific positions .
Q. What computational methods predict the compound’s interaction with biological targets (e.g., kinases, GPCRs)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses against crystallographic targets (PDB IDs).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.
- SPR/Biacore : Validate predictions by measuring binding kinetics (ka/kd) and affinity (KD) .
Q. How can degradation products under oxidative or hydrolytic conditions be systematically analyzed?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to H2O2 (oxidative) or HCl/NaOH (hydrolytic) and profile products via LC-QTOF-MS.
- Isotopic Labeling : Use 18O-water to trace hydrolysis pathways.
- X-ray Photoelectron Spectroscopy (XPS) : Identify changes in sulfur oxidation states in the benzothiazole moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
